molecular formula C16H7F7N2S B3037267 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide CAS No. 477851-91-5

5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide

Cat. No. B3037267
CAS RN: 477851-91-5
M. Wt: 392.3 g/mol
InChI Key: ZHNUYLWTRDALHS-UHFFFAOYSA-N
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Description

The compound “5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol” has a CAS Number of 51420-73-6 . It has a molecular weight of 282.14 and its IUPAC name is 5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-ol .


Molecular Structure Analysis

The compound “5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-amine” has a molecular weight of 281.16 . Its IUPAC name is 5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine . The SMILES string representation of this compound is Nc1ccc2c(cc(nc2n1)C(F)(F)F)C(F)(F)F .


Physical And Chemical Properties Analysis

The compound “5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol” has a boiling point of 185 . It is a solid at room temperature .

Scientific Research Applications

Thermal Properties and Crystal Polymorphs

  • A study by Harada et al. (2013) on 2-Dimethylamino-5,7-bis(trifluoromethyl)-1,8-naphthyridine, a related compound, explores its solid-state fluorophore properties, including thermal single crystal to single crystal transformations. This research is significant for understanding the thermal behavior of similar compounds in material science (Harada, Karasawa, Matsumoto, & Koga, 2013).

Fluorinating Agents Derived from Nitrogen Heterocycles

  • Research by Banks et al. (1997) delves into electrophilic fluorinating agents derived from nitrogen heterocycles. This study contributes to the understanding of chemical reactions and properties of fluorinated compounds, which may include the synthesis and application of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide (Banks, Besheesh, Mohialdin-Khaffaf, & Sharif, 1997).

Fluorinated Polyimides

  • A study by Chung and Hsiao (2008) on fluorinated polyimides derived from a similar trifluoromethyl-substituted compound explores the synthesis and properties of new fluorinated polyimides, which are important in the development of materials with low dielectric constants and high thermal stability (Chung & Hsiao, 2008).

Julia-Kocienski Olefination Using Bis(trifluoromethyl)phenyl Sulfones

  • Alonso et al. (2005) examined the use of bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination reaction. This research is relevant for understanding the synthesis and application of complex fluorinated compounds (Alonso, Fuensanta, Nájera, & Varea, 2005).

Synthesis and Reactions of Fluorinated Sulfuranes

  • The work by Kitazume and Shreeve (1978) on fluorinated sulfuranes highlights the synthesis and reactions of these compounds, contributing to the broader understanding of sulfur-fluorine chemistry (Kitazume & Shreeve, 1978).

Synthesis of Naphthyl Alkyl and Aryl Sulfides

  • A study by Nakazawa, Hirose, and Itabashi (1989) on the synthesis of naphthyl alkyl and aryl sulfides could provide insights into the synthesis pathways and applications of similar compounds like 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide (Nakazawa, Hirose, & Itabashi, 1989).

Safety And Hazards

The compound “5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-amine” has several hazard statements: H302-H312-H315-H319-H332-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

7-(4-fluorophenyl)sulfanyl-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F7N2S/c17-8-1-3-9(4-2-8)26-13-6-5-10-11(15(18,19)20)7-12(16(21,22)23)24-14(10)25-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUYLWTRDALHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F7N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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